

Application Notes and Protocols for the L3MBTL3 Inhibitor UNC1215

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Compound of Interest		
Compound Name:	UNC1215	
Cat. No.:	B611574	Get Quote

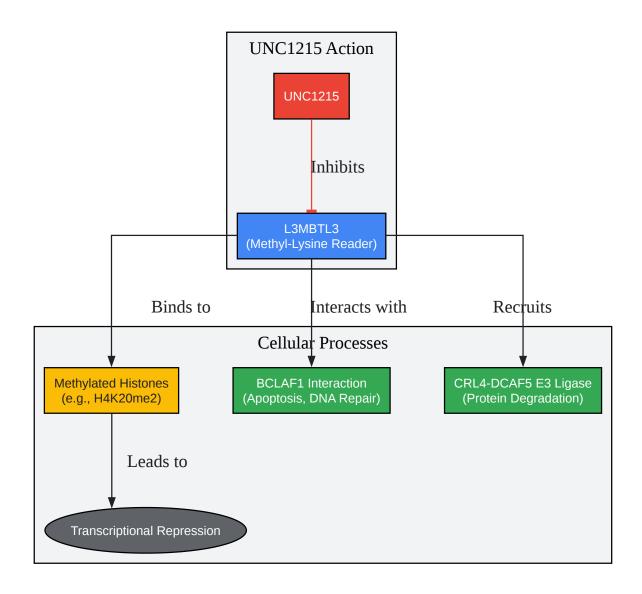
Audience: Researchers, scientists, and drug development professionals.

Summary: **UNC1215** is a potent and highly selective chemical probe for the methyllysine (Kme) reading domain of the L3MBTL3 protein.[1][2] As a member of the malignant brain tumor (MBT) family of transcriptional repressors, L3MBTL3 plays a role in chromatin regulation and has been implicated in cancer biology.[3][4] A critical feature of **UNC1215** for its use as a chemical probe is its lack of cellular toxicity at effective concentrations.[5] These application notes provide a detailed protocol to verify the cytotoxicity profile of **UNC1215** in a user-defined cell line, summarize its biochemical activity, and illustrate its mechanism of action.

Mechanism of Action of UNC1215

UNC1215 functions by competitively binding to the methyllysine-binding pockets of L3MBTL3, thereby displacing it from its native targets, such as mono- or dimethylated lysine residues on histone tails. This inhibition disrupts the normal function of L3MBTL3, which includes the recruitment of other proteins to chromatin and involvement in methylation-dependent protein degradation pathways. For instance, **UNC1215** has been used to demonstrate a novel interaction between L3MBTL3 and BCLAF1, a protein involved in apoptosis and DNA damage repair. The binding of **UNC1215** to L3MBTL3 is unique, involving a 2:2 polyvalent interaction where two **UNC1215** molecules engage with a dimer of L3MBTL3.





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Caption: UNC1215 inhibits L3MBTL3, disrupting its interaction with downstream cellular targets.

Data Presentation

UNC1215 is characterized by its high potency for L3MBTL3 and its selectivity over other methyllysine reader proteins. Critically, it exhibits minimal to no cytotoxicity at concentrations well above its effective biological dose.

Table 1: Biochemical Activity of **UNC1215**



Parameter	Target	Value	Assay Method
IC50	L3MBTL3	40 nM	AlphaScreen Peptide Competition
K_d_	L3MBTL3	120 nM	Isothermal Titration Calorimetry (ITC)

| Selectivity | Other MBT family members | >50-fold | AlphaScreen |

Table 2: Cytotoxicity Profile of UNC1215

Compound	Cell Line	Max Concentration Tested	Result	Assay Method
UNC1215	HEK293	100 μΜ	No observable cytotoxicity	CellTiter-Glo

| UNC1079 (Negative Control) | HEK293 | 100 μM | No observable cytotoxicity | CellTiter-Glo |

Experimental Protocol: UNC1215 Cytotoxicity Verification using LDH Assay

This protocol details a method to confirm the reported non-toxic profile of **UNC1215**. The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity. It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxic events.

Workflow Diagram





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